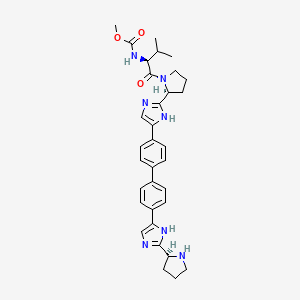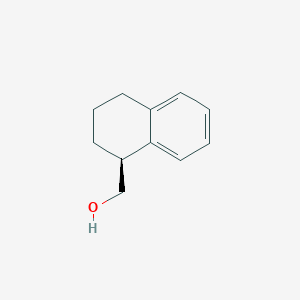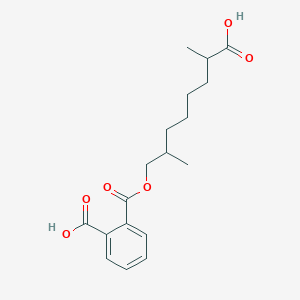
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a macrocyclic ligand known for its ability to form stable complexes with various metal ions. Its structural features allow for selective coordination, impacting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis involves selective protection of the cyclam core followed by reactions to introduce pendant arms. Vitha et al. (2006) detailed the selective protection of 1,4,8,11-tetraazacyclotetradecane (cyclam) in position 1,4 with phosphonothioyl groups and subsequent synthesis of a cyclam derivative. The process involves moderate yield reactions and crystal structure determination of intermediates and final products (Vitha, Kotek, Rudovský, Kubíček, Císařová, Hermann, & Lukeš, 2006).
Molecular Structure Analysis
X-ray structure determinations have shown that cyclam derivatives can form both cis- and trans-isomeric complexes with metals such as Co(III), indicating the flexibility and complex behavior of these ligands in different chemical environments. This isomerism is crucial for understanding the ligand's coordination chemistry (Kotek, Hermann, Císařová, Rohovec, & Lukeš, 2001).
Chemical Reactions and Properties
The chemical reactivity of this compound is highlighted by its ability to undergo isomerization and form stable complexes with metals, which is influenced by the presence of phosphonic acid groups and the macrocyclic framework. The formation of cis and trans complexes with Co(III) and the synthesis under phase transfer catalysis conditions without the need for protection/deprotection steps are notable examples of its chemical versatility (Narayana, Seelam, & Prasanna, 2018).
Physical Properties Analysis
The cyclam-based macrocycles show significant stability and kinetic inertness, especially when coordinated with copper(II) ions. This stability, coupled with the macrocyclic effect, contributes to the unique physical properties of the ligand-metal complexes, including high thermodynamic stability and extraordinary kinetic inertness, as demonstrated by Kotek et al. (2003) (Kotek, Lubal, Hermann, Císařová, Lukeš, Godula, Svobodová, Táborský, & Havel, 2003).
Aplicaciones Científicas De Investigación
Complexation with Metal Ions
A key feature of this compound is its ability to complex with transition metals, lanthanides, actinides, and other heavy metals. The affinity and selectivity towards these metal ions can be adjusted by altering the macrocyclic core size, as well as the nature and number of pendant coordinating arms on the nitrogen atoms. This adaptability makes it a valuable agent for metal ion extraction and stabilization processes (Narayana, Seelam, & Prasanna, 2018).
Structural Versatility and Reactivity
The structural versatility of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is evident in its synthesis and reactivity. It serves as a precursor for generating various derivatives through selective protection and functionalization processes. Such capabilities underscore its potential in creating tailored compounds for specific applications, ranging from catalysis to material science (Vitha et al., 2006).
Catalytic and Antimicrobial Activities
Further, the compound and its derivatives exhibit catalytic activities and have been studied for their antimicrobial properties. This includes its involvement in oxidation reactions and potential use in antimicrobial applications, highlighting its functional diversity beyond complexation capabilities (Nirmala et al., 2011).
Structural Analysis and Coordination Chemistry
The exploration of cis/trans-isomerism in cobalt(III) complexes with this compound offers insights into the subtleties of coordination chemistry, affecting the stability and reactivity of these complexes. The detailed structural analysis helps in understanding the complex's binding modes and its interaction with metal ions, which is crucial for designing metal-based drugs and catalysts (Kotek et al., 2001).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study and application of this compound could involve further exploration of its unique properties for selective binding of metal ions . This could lead to the development of more efficient sequestrating agents, sensors, and catalysts . Additionally, the synthesis process could be optimized to increase yield and efficiency .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane. This reaction is carried out in the presence of a suitable coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine and 1,4,8,11-tetraazacyclotetradecane in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |
Número CAS |
414858-02-9 |
Nombre del producto |
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane |
Fórmula molecular |
C₄₆H₈₄N₁₂ |
Peso molecular |
805.24 |
Sinónimos |
Plexifor Impurity II; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





